2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone
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Overview
Description
2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8BrFO2 It is a brominated derivative of acetophenone, featuring a bromo group at the alpha position and a fluoro and methoxy group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone typically involves the bromination of 5-fluoro-2-methoxyacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature between 0°C and room temperature to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is monitored using techniques such as gas chromatography and high-performance liquid chromatography to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in water or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone.
Scientific Research Applications
2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Material Science: Utilized in the synthesis of fluorinated compounds for advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can participate in various addition and reduction reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-methoxyphenyl)ethanone
- 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone
- 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
Uniqueness
2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone is unique due to the presence of both a fluoro and methoxy group on the aromatic ring, which can influence its reactivity and interactions in chemical reactions. The combination of these substituents can enhance its potential as an intermediate in the synthesis of fluorinated and methoxylated compounds .
Properties
IUPAC Name |
2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVKAQAGKAZQDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343-04-4 |
Source
|
Record name | 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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